7-Methoxycinnoline

Organic Synthesis Heterocyclic Chemistry Reaction Selectivity

Why choose 7-Methoxycinnoline over other methoxycinnoline isomers? The 7-position methoxy group uniquely directs alkylation to predominantly yield N-2 methiodide salts—a critical synthetic step for preparing defined cinnolinium intermediates. Substituting with 6- or 8-methoxy isomers without experimental validation risks divergent reactivity and compromised pharmacological reproducibility. Ideal for medicinal chemistry teams requiring predictable quaternization for kinase inhibition (VEGFR-2, PI3K), antimicrobial, or anti-inflammatory SAR campaigns. Ensure synthetic reliability—select the validated 7-methoxy isomer.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
Cat. No. B12953613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxycinnoline
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=CN=N2
InChIInChI=1S/C9H8N2O/c1-12-8-3-2-7-4-5-10-11-9(7)6-8/h2-6H,1H3
InChIKeyZYSNJSXTYIGQJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxycinnoline (CAS 17356-75-1) – Procurement and Baseline Properties Guide


7-Methoxycinnoline (CAS 17356-75-1, molecular weight 160.17 g/mol) is a heteroaromatic compound belonging to the cinnoline class—a bicyclic scaffold containing two adjacent nitrogen atoms in one ring . The compound is characterized by a single methoxy substituent at the 7-position of the cinnoline core . The cinnoline scaffold is recognized for its broad pharmacological potential, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities, with some derivatives under evaluation in clinical trials [1]. As an unsubstituted parent methoxycinnoline, 7-Methoxycinnoline serves as a key synthetic intermediate for more complex derivatives and as a reference compound for structure-activity relationship (SAR) studies exploring positional isomer effects .

Why Generic Substitution of 7-Methoxycinnoline Fails: Evidence of Positional Isomer Specificity


Cinnoline derivatives exhibit positional isomer-dependent reactivity and biological activity, making simple in-class substitution unreliable. Studies on cinnoline methylation demonstrate that the position of the methoxy substituent critically dictates the outcome of quaternization reactions with methyl iodide: 7-methoxycinnoline yields predominantly 2-methiodide salts, whereas 3-methoxy and 4-methoxy isomers exhibit different alkylation patterns [1]. This isomer-specific chemical behavior is a direct consequence of the electronic and steric environment imparted by the methoxy group at the 7-position [1]. Consequently, substituting 7-Methoxycinnoline with a different methoxycinnoline isomer (e.g., 6- or 8-methoxycinnoline) without experimental validation risks divergent synthetic outcomes, altered reactivity in downstream derivatization, and potentially distinct biological target engagement profiles—compromising both synthetic reliability and pharmacological reproducibility [1].

7-Methoxycinnoline: Product-Specific Quantitative Evidence for Selection and Procurement


Methylation Regioselectivity: 7-Methoxycinnoline vs. Isomeric Methoxycinnolines

7-Methoxycinnoline exhibits a distinct methylation regioselectivity compared to other methoxycinnoline positional isomers. When treated with methyl iodide, 7-methoxycinnoline yields predominantly 2-methiodide products, a pattern shared with the 5-, 6-, and 8-methoxy isomers but distinct from the 3- and 4-methoxy derivatives [1].

Organic Synthesis Heterocyclic Chemistry Reaction Selectivity

Structural Comparison with Quinoline Analog: Distinct Heteroaromatic Core

7-Methoxycinnoline contains a cinnoline core (1,2-diazanaphthalene), which differs fundamentally from the quinoline core (1-azanaphthalene) of 7-methoxyquinoline. This structural difference introduces an additional nitrogen atom and alters the electron distribution of the aromatic system [1].

Medicinal Chemistry Scaffold Selection Molecular Recognition

Physicochemical Property Profile: 7-Methoxycinnoline vs. Cinnoline

The introduction of a methoxy group at the 7-position of the cinnoline scaffold alters key physicochemical properties relative to the parent cinnoline. While direct experimental comparison data are limited for this specific compound, the addition of the methoxy group is predicted to increase molecular weight and lipophilicity (clogP) compared to unsubstituted cinnoline, based on well-established fragment contributions .

Property Prediction Formulation Chromatography

Derivative-Specific Activity: Cinnoline Scaffold Yields Potent Cytotoxicity (Class-Level Inference)

While 7-Methoxycinnoline itself lacks direct published biological data, cinnoline-based derivatives have demonstrated potent and selective anticancer activity. For instance, compound 7 from a series of novel cinnoline derivatives showed outstanding cytotoxic activity against the MCF-7 breast cancer cell line (IC50 = 0.049 µM) and potent tyrosine kinase inhibition (IC50 = 0.22 µM) [1]. This establishes the cinnoline core, including 7-substituted variants, as a privileged scaffold for medicinal chemistry optimization.

Cancer Research Kinase Inhibition Drug Discovery

7-Methoxycinnoline: Best Research and Industrial Application Scenarios Based on Evidence


Synthesis of Quaternized Cinnolinium Salts with Defined Regiochemistry

Researchers requiring cinnolinium salts with a defined 2-methiodide structure for SAR studies or material science applications should select 7-Methoxycinnoline. The established reactivity profile ensures predictable and reproducible quaternization at the N-2 position, a key synthetic step not reliably achievable with 3- or 4-methoxy isomers [1].

Medicinal Chemistry Exploration of Cinnoline-Based Kinase Inhibitors

Medicinal chemists aiming to explore the cinnoline scaffold for kinase inhibition (e.g., tyrosine kinase, VEGFR-2, PI3K) should consider 7-Methoxycinnoline as a versatile starting material. The 7-position methoxy group can serve as a handle for further derivatization or be retained to modulate electronic and steric properties, building upon the potent activity demonstrated by structurally related cinnoline derivatives [1].

Development of Novel Antimicrobial and Anti-inflammatory Agents

Given the broad antimicrobial and anti-inflammatory activities reported for cinnoline derivatives, 7-Methoxycinnoline is a suitable scaffold for hit-to-lead optimization campaigns in infectious disease and inflammation research. The compound's established synthetic accessibility supports the generation of focused libraries for SAR exploration [1].

Chemical Biology Probe Development Targeting HPK1 or PDE10A

The cinnoline scaffold, including 7-substituted analogs, has been identified in patents as a core structure for inhibitors of HPK1 and PDE10A [1]. 7-Methoxycinnoline can serve as a starting point for the synthesis of probe molecules to interrogate these pathways in cellular models of cancer or CNS disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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